molecular formula C8H10ClF3N2O2S B11834304 Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No.: B11834304
M. Wt: 290.69 g/mol
InChI Key: RKEGIQAQASTWHM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Propan-2-aminium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate, a compound with the CAS number 72850-87-4, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClF₃N₂O₂S
  • Molecular Weight : 290.69 g/mol
  • Chemical Structure : The compound features a thiazole ring substituted with a trifluoromethyl group and a carboxylate moiety, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, various thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that thiazole-based compounds can inhibit the growth of pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic development due to their resistance profiles .

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of thiazole derivatives as acetylcholinesterase (AChE) inhibitors, which is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar structural features to this compound have shown promising AChE inhibitory activity, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

Structural Feature Impact on Activity
Chloro Group Enhances lipophilicity and potential receptor binding
Trifluoromethyl Group Increases metabolic stability and bioavailability
Thiazole Ring Provides a pharmacophore for interaction with biological targets

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that similar thiazole compounds exhibit varying degrees of antimicrobial activity. For example, one study found an IC50 value of 2.7 µM for a related compound against AChE, indicating strong inhibitory potential .
  • Computational Studies : Molecular docking studies suggest that the binding affinity of this compound to AChE is influenced by its trifluoromethyl group, which enhances interaction with the enzyme's active site .
  • Electrophilic Properties : Recent findings indicate that thiazoles can act as covalent inhibitors through electrophilic mechanisms, potentially leading to ferroptosis in cancer cells. This suggests that this compound could be explored for anticancer applications .

Properties

Molecular Formula

C8H10ClF3N2O2S

Molecular Weight

290.69 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;propan-2-ylazanium

InChI

InChI=1S/C5HClF3NO2S.C3H9N/c6-4-10-2(5(7,8)9)1(13-4)3(11)12;1-3(2)4/h(H,11,12);3H,4H2,1-2H3

InChI Key

RKEGIQAQASTWHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH3+].C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-]

Origin of Product

United States

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